

# improving entrapment efficiency of Dihydroartemisinin in nanoformulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dihydroartemisinin**

Cat. No.: **B10784057**

[Get Quote](#)

## Technical Support Center: Dihydroartemisinin Nanoformulations

Welcome to the technical support center for improving the entrapment efficiency of **Dihydroartemisinin** (DHA) in nanoformulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

## Frequently Asked Questions (FAQs)

Q1: Why is the entrapment efficiency of **Dihydroartemisinin** (DHA) often challenging?

A1: **Dihydroartemisinin**'s physicochemical properties present a unique challenge. It has low solubility in water (<0.1 g/L) and is also considered poorly lipophilic compared to other drugs, which can make its partitioning into the hydrophobic core of many polymeric nanoparticles difficult<sup>[1][2][3]</sup>. This amphiphilic nature can lead to drug leakage into the aqueous phase during formulation.

Q2: What is a typical target for "good" entrapment efficiency for DHA?

A2: While the target can vary based on the specific application and nanocarrier system, reported encapsulation efficiencies for DHA nanoformulations generally range from 70% to over

95%[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#). Formulations with efficiencies below 50-60% often require optimization.

**Q3:** Which nanoformulation techniques are most common for DHA?

**A3:** Common methods include emulsion solvent evaporation, nanoprecipitation (solvent displacement), and thin-film hydration for liposomes[\[4\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#). The choice of technique depends on the type of nanocarrier (e.g., PLGA nanoparticles, liposomes, solid lipid nanoparticles) and the desired particle characteristics.

**Q4:** How does the choice of polymer or lipid affect DHA entrapment?

**A4:** The interaction between DHA and the core-forming material is critical. Polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biocompatibility and ability to encapsulate lipophilic drugs[\[13\]](#). However, due to DHA's moderate lipophilicity, modifications may be needed. Lipid-based carriers, such as solid lipid nanoparticles (SLNs) and liposomes, can also effectively encapsulate DHA, with entrapment influenced by lipid composition and drug-lipid interactions[\[4\]](#)[\[7\]](#).

**Q5:** What is the most crucial factor influencing entrapment efficiency?

**A5:** The drug-to-polymer/lipid ratio is often a primary determinant of entrapment efficiency[\[12\]](#)[\[13\]](#). An insufficient amount of carrier material may be unable to effectively encapsulate a high concentration of the drug, leading to low efficiency[\[14\]](#). Optimizing this ratio is a key first step in troubleshooting.

## Troubleshooting Guide

This guide addresses specific issues encountered during the nanoencapsulation of DHA.

### Issue 1: Low Entrapment Efficiency (EE < 50%)

| Potential Causes                                                                                                                                                                                     | Suggested Solutions & Optimizations                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Drug-Polymer Interaction: DHA's limited lipophilicity hinders its partitioning into the hydrophobic polymer core[2].                                                                            | <ol style="list-style-type: none"><li>1. Form a DHA-Phospholipid Complex: Create an intermediate complex of DHA with an amphiphilic phospholipid. This increases the drug's lipophilicity and improves its interaction with the hydrophobic PLGA core[2][3].</li><li>2. Select Appropriate Polymer: Experiment with different polymers or polymer blends. For instance, combining PLGA with chitosan has been shown to yield good encapsulation rates (around 80.45%) and stability[15].</li></ol>                                                                                                                                                                                                                                                                |
| Drug Loss to External Phase: During nanoparticle formation (e.g., solvent evaporation or nanoprecipitation), DHA may rapidly partition into the continuous aqueous phase before it can be entrapped. | <ol style="list-style-type: none"><li>1. Optimize the Solvent System: Use a solvent system where the drug has good solubility but the polymer does not, and which is miscible with the anti-solvent. This promotes rapid polymer precipitation around the drug[12].</li><li>2. Adjust the Oil-to-Water (O/W) Ratio: The O/W ratio significantly impacts EE. For a DHA/PLGA system, an optimal ratio was found to be 1:20; ratios exceeding this did not significantly improve EE[13]. Systematically test ratios from 1:5 to 1:25.</li><li>3. Increase Polymer Concentration: A higher concentration of polymer in the organic phase can lead to a more viscous dispersed phase, which can slow drug diffusion and result in higher entrapment[12][16].</li></ol> |
| Inappropriate Formulation Ratios: The ratio of drug to polymer is not optimized.                                                                                                                     | <ol style="list-style-type: none"><li>1. Systematically Vary the Drug-to-Polymer Ratio: This is a critical parameter. Increasing the relative amount of polymer can significantly increase entrapment efficiency[12]. Start with a 1:10 drug-to-polymer ratio and test up to 1:20.</li></ol>                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |
| Suboptimal Process Parameters: The energy input and mixing dynamics are not conducive to efficient encapsulation.                                                                                    | <ol style="list-style-type: none"><li>1. Modify Mixing Speed/Homogenization: Slower, more controlled mixing can sometimes improve EE by allowing sufficient time for drug incorporation[14]. Conversely, high-energy</li></ol>                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |

processes like high-speed homogenization (8,000-10,000 rpm) or ultrasonication are necessary to form a stable nano-emulsion and facilitate efficient encapsulation[4][13]. 2.

Control Solvent Evaporation Rate: A very rapid evaporation might not allow sufficient time for the drug to be incorporated. Adjusting the temperature or pressure can modify this rate.

---

## Issue 2: High Polydispersity Index (PDI > 0.3) and Inconsistent Particle Size

| Potential Causes                                                                                                                                     | Suggested Solutions & Optimizations                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inefficient Mixing/Energy Input: The speed and efficiency of mixing the solvent and anti-solvent phases are critical for uniform particle formation. | <ol style="list-style-type: none"><li>1. Increase Mixing Energy: Ensure vigorous and consistent stirring or homogenization during the entire precipitation process. Rapid mixing generally leads to smaller, more uniform nanoparticles[14]. For emulsion-based methods, increasing homogenization speed or sonication time can reduce PDI.</li><li>2. Use a Controlled Mixing Device: A multi-inlet vortex mixer can provide rapid, turbulent mixing, which has been shown to produce nanoparticles with narrow size distributions[17].</li></ol> |
| Suboptimal Surfactant/Stabilizer Concentration: Insufficient stabilizer can lead to particle aggregation.                                            | <ol style="list-style-type: none"><li>1. Optimize Surfactant Concentration: The concentration of stabilizers like polyvinyl alcohol (PVA) or sodium taurocholate (STC) is crucial. Increasing surfactant concentration generally decreases particle size and PDI[16]. However, excessive amounts can be difficult to remove. Test a range (e.g., 0.5% to 2% w/v for PVA). A concentration of 40 mg/mL for STC was found to be optimal in one study[13].</li></ol>                                                                                  |
| Unfavorable pH: The pH of the aqueous phase can influence the surface charge and self-assembly of certain polymers.                                  | <ol style="list-style-type: none"><li>1. Adjust the pH of the Aqueous Phase: For polymers like zein, nanoparticle formation is more efficient near its isoelectric point (around pH 5.0-6.2), as this reduces solubility and promotes precipitation[14].</li></ol>                                                                                                                                                                                                                                                                                 |

## Data Presentation: Formulation Parameters vs. Entrapment Efficiency

The following tables summarize quantitative data from various studies to guide formulation development.

Table 1: Impact of Formulation Variables on DHA Entrapment Efficiency (EE)

| Nano-carrier System       | Variable Optimized                 | Range Tested | Optimal Value | Resulting EE (%) | Reference            |
|---------------------------|------------------------------------|--------------|---------------|------------------|----------------------|
| DHA-PLGA Nanoparticles    | Drug (DHA) to Polymer (PLGA) Ratio | -            | 1:10          | -                | <a href="#">[13]</a> |
| DHA-PLGA Nanoparticles    | Oil-to-Water (O/W) Phase Ratio     | -            | 1:20          | -                | <a href="#">[13]</a> |
| DHA-PLGA Nanoparticles    | Surfactant (STC) Concentration     | -            | 40 mg/mL      | -                | <a href="#">[13]</a> |
| DHA-NLC                   | DHA Concentration                  | -            | 1 g/L         | 98.97 ± 2.3      | <a href="#">[9]</a>  |
| DHA-NLC                   | Lipid Concentration                | -            | 1%            | 98.97 ± 2.3      | <a href="#">[9]</a>  |
| DHA-NLC                   | Liquid Lipid to Total Lipid Ratio  | -            | 0.1:1         | 98.97 ± 2.3      | <a href="#">[9]</a>  |
| Mitoxantrone (DHAQ)-PELGE | Polymer (PELGE) Concentration      | -            | 9 mg/mL       | ~90              | <a href="#">[11]</a> |
| Mitoxantrone (DHAQ)-PELGE | Inner Phase/Outer Phase Ratio      | -            | 8.5/1         | ~90              | <a href="#">[11]</a> |

Table 2: Comparison of Different Nanoformulations for **Dihydroartemisinin**

| Nanoformulation Type                     | Preparation Method           | Achieved Entrapment Efficiency (%) | Particle Size (nm) | Reference |
|------------------------------------------|------------------------------|------------------------------------|--------------------|-----------|
| Solid Lipid Nanoparticles (SLNs)         | Modified Solvent Extraction  | 93.9                               | 308.4              | [4]       |
| PLGA-PEG Conjugate NPs                   | Emulsion Solvent Evaporation | 93                                 | ~145               | [10]      |
| Nanostructured Lipid Carrier (NLC)       | Response Surface Methodology | 98.97                              | 198                | [9]       |
| Zein/PLGA Nanoparticles                  | Antisolvent Precipitation    | 84.6                               | -                  | [6]       |
| PLGA/Chitosan Nanoparticles              | -                            | 80.45                              | -                  | [15]      |
| Zeolitic Imidazolate Framework-8 (ZIF-8) | -                            | 77.2                               | -                  | [8]       |
| DHA-Phospholipid Complex in PLGA NPs     | Solvent Evaporation          | 74.2                               | 265.3              | [2][3]    |
| Conventional Liposomes                   | Thin-film Hydration          | ~71                                | ~130-140           | [5][18]   |
| Doxorubicin + DHA Liposomes              | -                            | ~90                                | 90-100             | [7]       |

## Experimental Protocols

# Protocol 1: Preparation of DHA-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol is a generalized procedure based on common methodologies[4][10][11].

## Materials:

- **Dihydroartemisinin (DHA)**
- Poly(lactic-co-glycolic acid) (PLGA, 50:50)
- Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)
- Polyvinyl Alcohol (PVA) or Sodium Taurocholate (STC) (Surfactant)
- Deionized Water

## Procedure:

- Prepare the Organic Phase (Oil Phase):
  - Dissolve a specific amount of PLGA (e.g., 100 mg) and DHA (e.g., 10 mg, for a 1:10 ratio) in 5 mL of DCM.
  - Ensure complete dissolution, using gentle vortexing if necessary.
- Prepare the Aqueous Phase (Water Phase):
  - Dissolve the surfactant in deionized water to create the desired concentration (e.g., 1% w/v PVA). For a 1:20 O/W ratio, use 100 mL of the aqueous phase.
- Form the Primary Emulsion (O/W):
  - Add the organic phase to the aqueous phase under high-energy stirring.
  - Homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 10-15 minutes) or a probe sonicator on ice to form a fine oil-in-water emulsion[4].

- Solvent Evaporation:
  - Transfer the emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 400 rpm) at room temperature for 3-4 hours, leaving the beaker open to the atmosphere to allow the organic solvent (DCM) to evaporate. This process hardens the nanoparticles.
- Nanoparticle Recovery and Washing:
  - Collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 minutes, 4°C).
  - Discard the supernatant, which contains the un-encapsulated "free" drug and excess surfactant.
  - Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of free drug and surfactant.
- Final Product:
  - After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for characterization or freeze-dry (lyophilize) them with a cryoprotectant (e.g., trehalose) for long-term storage.

## Protocol 2: Quantification of Entrapment Efficiency (EE) and Drug Loading (DL)

Procedure:

- Separate Free Drug: After nanoparticle preparation and before the washing steps (Step 5 above), collect the nanoparticle suspension and centrifuge it to pellet the nanoparticles. Carefully collect the supernatant, which contains the free, un-encapsulated DHA.
- Quantify Free Drug: Measure the concentration of DHA in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[19].

- Calculate Entrapment Efficiency (EE%):
  - EE% is the ratio of the drug entrapped within the nanoparticles to the total amount of drug initially added.
  - The calculation is performed using the indirect method:  $EE (\%) = [(Total\ Drug\ Added - Free\ Drug\ in\ Supernatant) / Total\ Drug\ Added] \times 100$
- Calculate Drug Loading (DL%):
  - DL% is the ratio of the weight of the entrapped drug to the total weight of the nanoparticles.
  - First, weigh the lyophilized (freeze-dried) nanoparticles obtained after the washing steps.
  - The calculation is:  $DL (\%) = [(Total\ Drug\ Added - Free\ Drug\ in\ Supernatant) / Weight\ of\ Nanoparticles] \times 100$

## Visualizations

## Workflow for Optimizing DHA Entrapment Efficiency



[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the key steps to optimize DHA entrapment.

# Troubleshooting Decision Tree for Low Entrapment Efficiency



[Click to download full resolution via product page](#)

Caption: A decision tree to troubleshoot causes of low DHA entrapment efficiency.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cn.aminer.org [cn.aminer.org]
- 4. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication, characterization and properties of DHA-loaded nanoparticles based on zein and PLGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanostructured Dihydroartemisinin Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOF nanoparticles with encapsulated dihydroartemisinin as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of preparation of DHAQ-loaded PEG-PLGA-PEG nanoparticles using central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dihydroartemisinin-sodium taurocholate-PLGA nanoparticles: a novel therapeutic approach against cystic echinococcosis [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Preparation, characterization of PLGA/chitosan nanoparticles as a delivery system for controlled release of DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [improving entrapment efficiency of Dihydroartemisinin in nanoformulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10784057#improving-entrapment-efficiency-of-dihydroartemisinin-in-nanoformulations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

